Cas no 604-61-5 (Ethyl 2-(Phenylcarbonyl)benzoate)

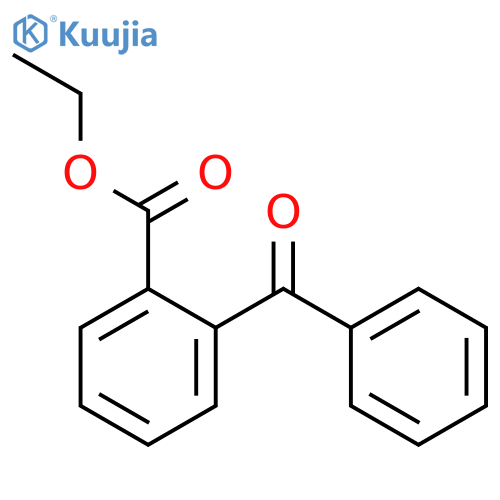

604-61-5 structure

商品名:Ethyl 2-(Phenylcarbonyl)benzoate

CAS番号:604-61-5

MF:C16H14O3

メガワット:254.28056

CID:508511

Ethyl 2-(Phenylcarbonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,2-benzoyl-, ethyl ester

- 2-Carboethoxybenzophenone

- ethyl 2-benzoylbenzoate

- 2-Benzoyl-benzoesaeure-aethylester

- 2-benzoyl-benzoic acid ethyl ester

- 2-Carbethoxybenzophenone

- ethyl 2-(phenylcarbonyl)benzoate

- Ethyl o-benzoylbenzoate

- Ketonone E

- o-Benzoylbenzoic acid,ethyl ester

- Ethyl 2-(Phenylcarbonyl)benzoate

-

- インチ: InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3

- InChIKey: CGWFVEFHQWJOKI-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 254.09400

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

じっけんとくせい

- 密度みつど: 1.2210

- ゆうかいてん: 59.5°C

- ふってん: 357.5°C (rough estimate)

- 屈折率: 1.5600 (estimate)

- PSA: 43.37000

- LogP: 3.09430

Ethyl 2-(Phenylcarbonyl)benzoate セキュリティ情報

Ethyl 2-(Phenylcarbonyl)benzoate 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Ethyl 2-(Phenylcarbonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 201484-5g |

2-carboethoxybenzophenone |

604-61-5 | 97% | 5g |

£1120.00 | 2022-02-28 | |

| Fluorochem | 201484-2g |

2-carboethoxybenzophenone |

604-61-5 | 97% | 2g |

£624.00 | 2022-02-28 | |

| Crysdot LLC | CD12056609-5g |

Ethyl 2-benzoylbenzoate |

604-61-5 | 97% | 5g |

$744 | 2024-07-24 | |

| TRC | E572303-50mg |

Ethyl 2-(Phenylcarbonyl)benzoate |

604-61-5 | 50mg |

$ 95.00 | 2022-06-05 | ||

| A2B Chem LLC | AG72341-5g |

Ethyl 2-benzoylbenzoate |

604-61-5 | 97% | 5g |

$1288.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388155-5g |

Ethyl 2-benzoylbenzoate |

604-61-5 | 97% | 5g |

¥7212.00 | 2024-05-07 | |

| A2B Chem LLC | AG72341-1g |

Ethyl 2-benzoylbenzoate |

604-61-5 | 97% | 1g |

$423.00 | 2024-04-19 | |

| A2B Chem LLC | AG72341-2g |

Ethyl 2-benzoylbenzoate |

604-61-5 | 97% | 2g |

$737.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388155-1g |

Ethyl 2-benzoylbenzoate |

604-61-5 | 97% | 1g |

¥2583.00 | 2024-05-07 | |

| TRC | E572303-10mg |

Ethyl 2-(Phenylcarbonyl)benzoate |

604-61-5 | 10mg |

$ 50.00 | 2022-06-05 |

Ethyl 2-(Phenylcarbonyl)benzoate 関連文献

-

1. 457. A molecular compound of anthraquinone and dianthron-9-ylV. M. Ingram J. Chem. Soc. 1950 2211

604-61-5 (Ethyl 2-(Phenylcarbonyl)benzoate) 関連製品

- 606-28-0(Methyl 2-benzoylbenzoate)

- 103935-10-0(Ethyl 2-acetylbenzoate)

- 56427-44-2(Benzoic acid, 2-ethyl-, ethyl ester)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量